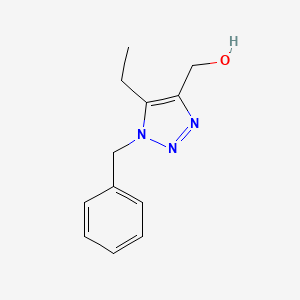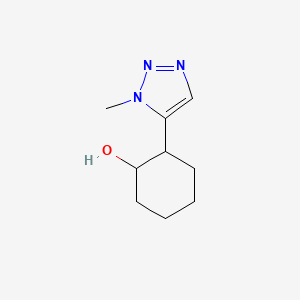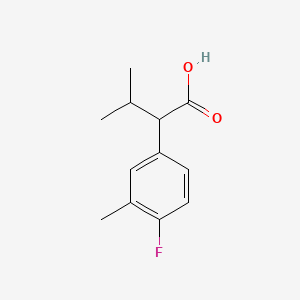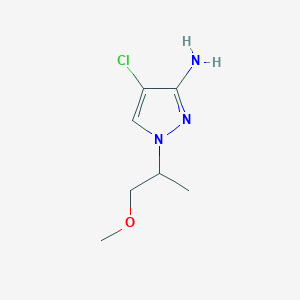
4-chloro-1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group, a methoxypropan-2-yl group, and an amine group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxypropan-2-yl group: This step involves the alkylation of the pyrazole ring using an appropriate alkylating agent like 1-methoxypropan-2-yl chloride.
Introduction of the amine group: Amination can be achieved through nucleophilic substitution reactions using ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of dechlorinated or deoxygenated products.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
4-chloro-1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(1-methoxypropan-2-yl)-1H-pyrazole: Lacks the amine group.
4-chloro-1-(1-methoxypropan-2-yl)-1H-pyrazol-3-ol: Contains a hydroxyl group instead of an amine group.
4-chloro-1-(1-methoxypropan-2-yl)-1H-pyrazol-3-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
4-chloro-1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both the chloro and amine groups on the pyrazole ring, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
4-chloro-1-(1-methoxypropan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C7H12ClN3O/c1-5(4-12-2)11-3-6(8)7(9)10-11/h3,5H,4H2,1-2H3,(H2,9,10) |
InChI Key |
WBSBNXBBKWFGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)N1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


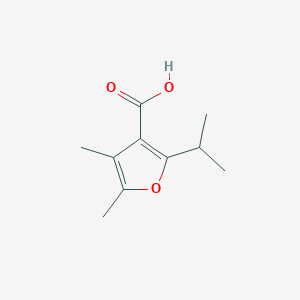
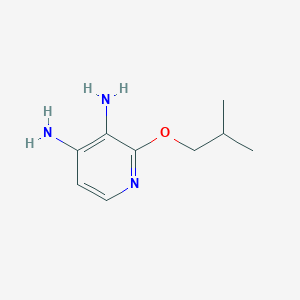
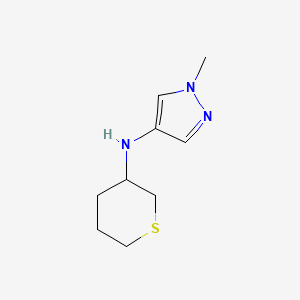
![5-[(Pent-1-yn-3-yl)amino]furan-2-carboxylic acid](/img/structure/B13294809.png)
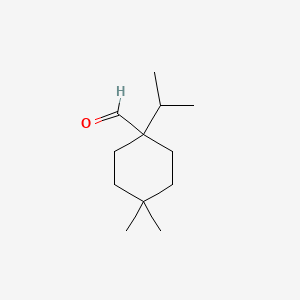
amine](/img/structure/B13294822.png)
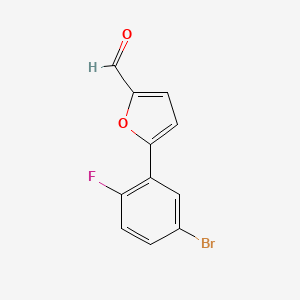
![[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13294833.png)
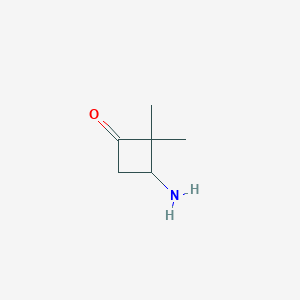
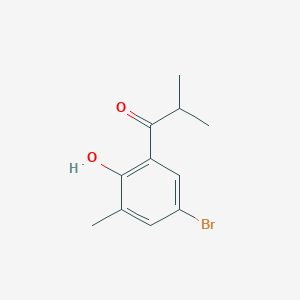
![N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13294851.png)
